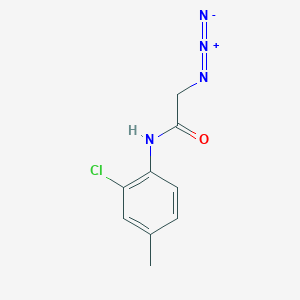

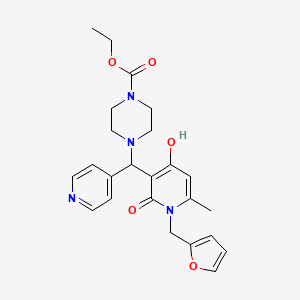

2-azido-N-(2-chloro-4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azido-N-(2-chloro-4-methylphenyl)acetamide is a biochemical compound with the molecular formula C9H9ClN4O and a molecular weight of 224.65 . It is used for proteomics research .

Synthesis Analysis

The synthesis of 2-azido-N-(4-methylphenyl)acetamide involves the dissolution of 2-Chloro-N-(p-tolyl)acetamide (0.011 mol) and sodium azide (0.015 mol) in a mixture of ethanol/water (70:30). This mixture is then refluxed for 24 hours at 80°C. After the reaction is complete (as monitored by thin-layer chromatography, TLC), the 2-azido-N-(4-methylphenyl)acetamide precipitate is filtered and washed with cold water .Molecular Structure Analysis

The molecular structure of this compound comprises three independent molecules. Two pairs of these molecules differ significantly in the rotational orientation of the azido group, while one pair has very similar conformations. The N—N—C—C torsion angles are 173.9 (2), 102.7 (2), and 173.6 (2) .Chemical Reactions Analysis

N-arylacetamides, such as this compound, are significant intermediates for the synthesis of medicinal, agro-chemical, and pharmaceutical compounds . Azides have found valuable applications in medicinal chemistry, molecular biology, and organic synthesis as intermediates for the preparation of heterocycles such as tetrazoles, triazolines, triazoles, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 224.65 and a molecular formula of C9H9ClN4O .Scientific Research Applications

Environmental Impact and Herbicide Metabolism

Studies on chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, have been significant in understanding their environmental impact, particularly in agricultural settings. These compounds, including 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-acetamide (acetochlor) and others, have been analyzed for their carcinogenic potential in rats, metabolic pathways in liver microsomes, and implications for human health. Comparative metabolism studies in human and rat liver microsomes have shed light on the metabolic activation pathways that could lead to DNA-reactive products, potentially linking to carcinogenic outcomes. The research highlights the complex metabolic activation pathways involving intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), leading to carcinogenic products through bioactivation processes (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemical Synthesis and Drug Development

In the realm of chemical synthesis and drug development, the manipulation of molecular structures similar to 2-azido-N-(2-chloro-4-methylphenyl)acetamide plays a crucial role. For instance, the synthesis of derivatives for antimalarial activity involves complex structural modifications and understanding the quantitative structure-activity relationships. Research involving the preparation of compounds from substituted 1-phenyl-2-propanones through to N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides demonstrates the intricate process of developing compounds with potential therapeutic applications (Werbel et al., 1986).

Advanced Material Synthesis

The chemical versatility of azido and chloroacetamide groups facilitates the synthesis of advanced materials and polymers. Techniques such as the 'click' chemistry approach enable the modification of polymers like Poly(N-isopropylacrylamide) (PNIPAM) with azido groups for various end uses, including thermoresponsive applications. Such methodologies highlight the potential of incorporating specific functional groups to achieve desirable material properties (Narumi et al., 2008).

properties

IUPAC Name |

2-azido-N-(2-chloro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O/c1-6-2-3-8(7(10)4-6)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRUOFMKTUNVDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN=[N+]=[N-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961967.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2961969.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2961974.png)

![2-methyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2961975.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2961978.png)

![N-(2-isopropylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2961983.png)

![ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2961984.png)

![2-Chloro-1-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)propan-1-one](/img/structure/B2961985.png)

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2961986.png)

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2961987.png)